molecular formula C19H20ClNO2 B6046566 3-(3-chlorophenyl)-N-cyclobutyl-3-(2-hydroxyphenyl)propanamide

3-(3-chlorophenyl)-N-cyclobutyl-3-(2-hydroxyphenyl)propanamide

Cat. No. B6046566
M. Wt: 329.8 g/mol
InChI Key: ZTIAOTKMUVYOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-N-cyclobutyl-3-(2-hydroxyphenyl)propanamide is a synthetic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is also known as 'CCP' and has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-cyclobutyl-3-(2-hydroxyphenyl)propanamide involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are responsible for the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has been shown to possess anti-cancer and neuroprotective properties. It has been reported to induce apoptosis (programmed cell death) in cancer cells and reduce the growth and proliferation of cancer cells. It has also been shown to protect neurons from oxidative stress and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(3-chlorophenyl)-N-cyclobutyl-3-(2-hydroxyphenyl)propanamide is its selectivity for COX-2 inhibition, which reduces the risk of gastrointestinal side effects associated with non-selective COX inhibitors. However, its limitations include low solubility and poor bioavailability, which may limit its therapeutic potential.

Future Directions

There are several future directions for the research and development of 3-(3-chlorophenyl)-N-cyclobutyl-3-(2-hydroxyphenyl)propanamide. One potential direction is the development of more potent and selective analogs with improved solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 3-(3-chlorophenyl)-N-cyclobutyl-3-(2-hydroxyphenyl)propanamide involves the reaction of 3-chlorobenzoyl chloride with cyclobutylamine followed by the reaction with 2-hydroxybenzaldehyde in the presence of a base. The resulting product is then purified by recrystallization to obtain a white solid.

Scientific Research Applications

3-(3-chlorophenyl)-N-cyclobutyl-3-(2-hydroxyphenyl)propanamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties in preclinical studies.

properties

IUPAC Name

3-(3-chlorophenyl)-N-cyclobutyl-3-(2-hydroxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c20-14-6-3-5-13(11-14)17(16-9-1-2-10-18(16)22)12-19(23)21-15-7-4-8-15/h1-3,5-6,9-11,15,17,22H,4,7-8,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIAOTKMUVYOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)CC(C2=CC(=CC=C2)Cl)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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